molecular formula C39H52O11 B12645627 Dircin CAS No. 88497-93-2

Dircin

Cat. No.: B12645627
CAS No.: 88497-93-2
M. Wt: 696.8 g/mol
InChI Key: LTALCNDICADNAE-FNKDSVEVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Dircin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Dircin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Scientific Research Applications

Dircin has a wide range of scientific research applications, including:

Mechanism of Action

Dircin exerts its effects by inhibiting interleukin-1, a cytokine involved in the inflammatory response. By blocking interleukin-1, this compound reduces inflammation and alleviates symptoms associated with osteoarthritis and chronic inflammatory arthritis. The molecular targets and pathways involved include the interleukin-1 receptor and downstream signaling cascades that mediate inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) that also reduces inflammation but through inhibition of cyclooxygenase enzymes.

    Diclofenac: Another NSAID with a similar mechanism of action to ibuprofen but with different pharmacokinetic properties.

    Celecoxib: A selective cyclooxygenase-2 inhibitor that provides anti-inflammatory effects with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.

Uniqueness of Dircin

This compound is unique in its specific inhibition of interleukin-1, which distinguishes it from other anti-inflammatory agents that primarily target cyclooxygenase enzymes. This unique mechanism of action makes this compound particularly effective in conditions where interleukin-1 plays a central role in the inflammatory process .

Properties

CAS No.

88497-93-2

Molecular Formula

C39H52O11

Molecular Weight

696.8 g/mol

IUPAC Name

[(1R,2R,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15S,22R,23S,25R)-22-acetyloxy-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] benzoate

InChI

InChI=1S/C39H52O11/c1-20(2)35-18-22(4)38-28-31(35)48-39(49-35,50-38)26(45-24(6)41)17-13-8-7-10-14-21(3)27-23(5)30(46-33(42)25-15-11-9-12-16-25)37(44,29(27)38)34(43)36(19-40)32(28)47-36/h9,11-12,15-16,21-23,26-32,34,40,43-44H,1,7-8,10,13-14,17-19H2,2-6H3/t21-,22+,23-,26+,27-,28+,29+,30-,31+,32-,34+,35+,36-,37+,38+,39+/m0/s1

InChI Key

LTALCNDICADNAE-FNKDSVEVSA-N

Isomeric SMILES

C[C@H]1CCCCCC[C@H]([C@]23O[C@@H]4[C@@H]5[C@H]6[C@](O6)([C@H]([C@]7([C@@H]([C@@H]1[C@@H]([C@@H]7OC(=O)C8=CC=CC=C8)C)[C@@]5(O2)[C@@H](C[C@@]4(O3)C(=C)C)C)O)O)CO)OC(=O)C

Canonical SMILES

CC1CCCCCCC(C23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)C)O)O)CO)OC(=O)C

Origin of Product

United States

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